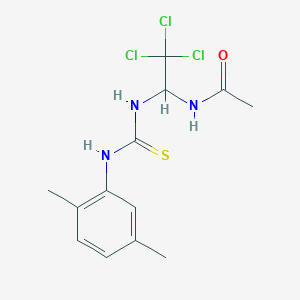![molecular formula C17H14N2O B11711576 1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol](/img/structure/B11711576.png)
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is of interest due to its potential biological activities and its role in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol typically involves the condensation reaction between 6-methyl-2-pyridinecarboxaldehyde and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The resulting Schiff base is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques suitable for large-scale production, such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the imine or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce secondary amines.
科学的研究の応用
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol has several scientific research applications:
作用機序
The mechanism of action of 1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound’s antimicrobial activity may be due to its ability to chelate metal ions essential for microbial growth, thereby inhibiting their function .
類似化合物との比較
Similar Compounds
3-[(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl]naphthalen-2-ol: This compound is similar in structure but has a pyrimidine ring instead of a pyridine ring.
1-[(E)-[(6-methyl-1,3-benzothiazol-2-yl)imino]methyl]naphthalen-2-ol: This compound has a benzothiazole ring instead of a pyridine ring.
Uniqueness
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol is unique due to its specific combination of a naphthalene ring and a methylpyridine moiety, which imparts distinct electronic and steric properties. These properties influence its reactivity and the stability of its metal complexes, making it particularly useful in coordination chemistry and potential therapeutic applications .
特性
分子式 |
C17H14N2O |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
1-[(E)-(6-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-8-17(19-12)18-11-15-14-7-3-2-6-13(14)9-10-16(15)20/h2-11,20H,1H3/b18-11+ |
InChIキー |
GOXMIRPGNYQUGX-WOJGMQOQSA-N |
異性体SMILES |
CC1=NC(=CC=C1)/N=C/C2=C(C=CC3=CC=CC=C32)O |
正規SMILES |
CC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11711496.png)
![1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)
![4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B11711511.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711517.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide](/img/structure/B11711523.png)

![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11711536.png)

![N'-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11711547.png)


![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)
![N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11711585.png)
